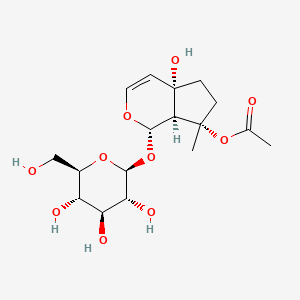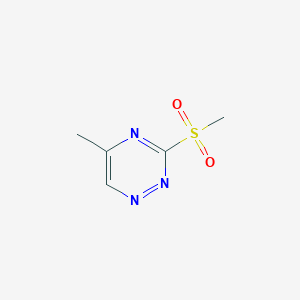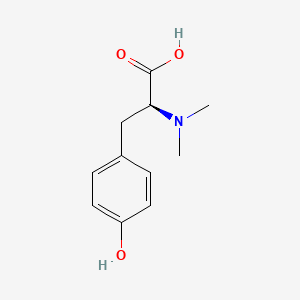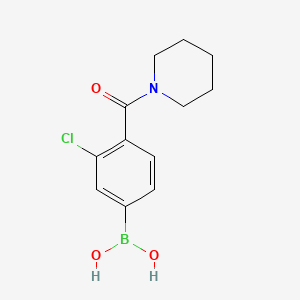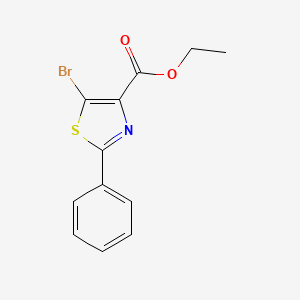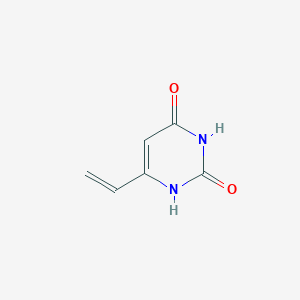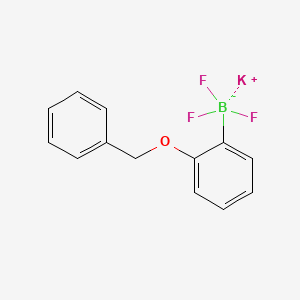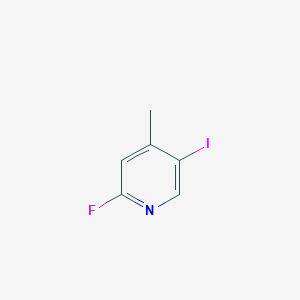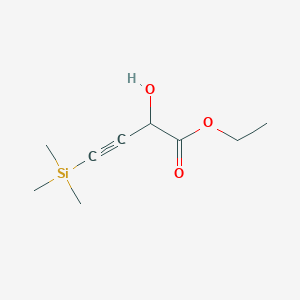
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Übersicht
Beschreibung
Ethyl (2S)-2-hydroxy-4-(trimethylsilyl)but-3-ynoate is a chemical compound that contains a total of 29 atoms. There are 16 Hydrogen atoms, 9 Carbon atoms, and 3 Oxygen atoms . It contains a total of 28 bonds; 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate has been discussed in various studies . For instance, a structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans for efficient production of ®-HPBE at high substrate loading . Another study discussed the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development .Molecular Structure Analysis
The molecular structure of Ethyl (2S)-2-hydroxy-4-(trimethylsilyl)but-3-ynoate includes 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . It also contains 1 double bond and 1 triple bond .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated and Aromatic Compounds
A novel strategy employs Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate for synthesizing β,β-difluorohomoallylic alcohols, which serve as versatile intermediates in constructing peptide or fluorinated sugar molecule isosteres. This approach outlines a straightforward pathway for the synthesis of such intermediates, highlighting its importance in the development of fluorinated compounds (Omote et al., 2013).
Enantioselective Synthesis
Efficient enantioselective synthesis of ethyl 2-hydroxy-4-arylbutyrate from the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate demonstrates the compound's utility in producing high enantiomeric excess (ee) products. This process, which involves sequential hydrogenation of CO and CC bonds sensitive to reaction temperature, further exemplifies its role in creating enantiopure substances (Meng, Zhu, & Zhang, 2008).
Biocatalysis in Green Solvents
The use of hydrophilic ionic liquids (ILs) as solvents for the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one by immobilized Candida parapsilosis cells represents a green chemistry application. This process, which aims to improve reaction rates, yields, and enantiomeric excess, underscores the potential of this compound in biocatalytic processes (Zhang, Lou, Chen, & Zong, 2012).
Polymer Analysis
Developing new chain transfer agents with trimethylsilyl end groups for polymer analysis by conventional (1)H NMR spectroscopy showcases another application. This innovation allows for the facile determination of polymers' molar masses and provides critical information about end group content, demonstrating the compound's utility in advanced materials science (Päch et al., 2010).
Synthesis of N-Substituted-3-Fluoropyrrole Derivatives
This compound is instrumental in synthesizing N-substituted-3-fluoropyrrole derivatives, indicating its value in preparing novel organic compounds with potential biological activities. This application involves several steps, including the formation of ethyl-2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate, further highlighting the compound's versatility in organic synthesis (Kim et al., 2010).
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-4-trimethylsilylbut-3-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h8,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHJOCNNONUDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659923 | |
| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66697-09-4 | |
| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461689.png)
